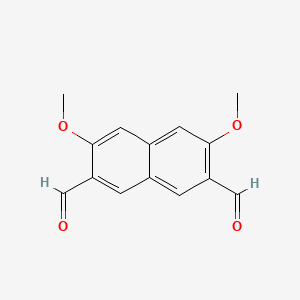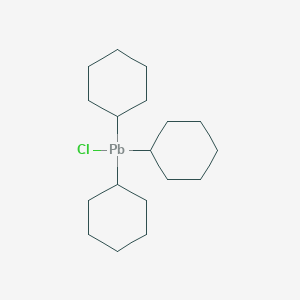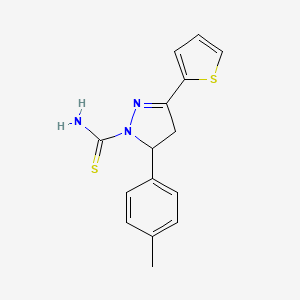
Triphenylsilyl isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’isothiocyanate de triphénylsilyle est un composé organosilicié de formule moléculaire C19H15NSSi. Il appartient à la famille des isothiocyanates, caractérisée par la présence du groupe fonctionnel -N=C=S
Méthodes De Préparation
L’isothiocyanate de triphénylsilyle peut être synthétisé par différentes méthodes. Une voie de synthèse courante implique la réaction du triphénylsilanol avec le thiophosgène. La réaction se produit généralement dans des conditions anhydres et nécessite une base telle que la pyridine pour faciliter la formation du groupe isothiocyanate. Une autre méthode implique la réaction du chlorure de triphénylsilyle avec le thiocyanate de potassium en présence d’un solvant approprié tel que l’acétonitrile .
Analyse Des Réactions Chimiques
L’isothiocyanate de triphénylsilyle subit diverses réactions chimiques, notamment :
Réactions de substitution : Il peut réagir avec des nucléophiles tels que les amines pour former des dérivés de la thiourée.
Réactions d’addition : Il peut s’additionner aux alcènes et aux alcynes pour former des adduits d’isothiocyanate.
Réactions de cyclisation : Il peut participer à des réactions de cyclisation pour former des composés hétérocycliques.
Les réactifs couramment utilisés dans ces réactions comprennent les amines, les alcènes et les alcynes. Les principaux produits formés à partir de ces réactions sont des dérivés de la thiourée, des adduits d’isothiocyanate et des composés hétérocycliques .
Applications De Recherche Scientifique
L’isothiocyanate de triphénylsilyle a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique pour la préparation de divers dérivés de la thiourée et de l’isothiocyanate.
Biologie : Il est utilisé dans l’étude de l’inhibition enzymatique et de la modification des protéines.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme D'action
Le mécanisme d’action de l’isothiocyanate de triphénylsilyle implique la formation de liaisons covalentes avec des sites nucléophiles sur les molécules cibles. Cela peut entraîner l’inhibition de l’activité enzymatique ou la modification de la fonction des protéines. Les cibles moléculaires et les voies impliquées dépendent de l’application spécifique et de la nature de la molécule cible .
Comparaison Avec Des Composés Similaires
L’isothiocyanate de triphénylsilyle peut être comparé à d’autres composés isothiocyanates tels que l’isothiocyanate de phényle et l’isothiocyanate de benzyle. Bien que tous ces composés partagent le groupe fonctionnel isothiocyanate, l’isothiocyanate de triphénylsilyle est unique en raison de la présence du groupe triphénylsilyle, qui confère des propriétés chimiques et une réactivité différentes. Les composés similaires comprennent :
- Isothiocyanate de phényle
- Isothiocyanate de benzyle
- Isothiocyanate de méthyle
Ces composés diffèrent par leur réactivité, leur stabilité et leurs applications .
Propriétés
Formule moléculaire |
C19H15NSSi |
|---|---|
Poids moléculaire |
317.5 g/mol |
Nom IUPAC |
isothiocyanato(triphenyl)silane |
InChI |
InChI=1S/C19H15NSSi/c21-16-20-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H |
Clé InChI |
OLADAAIOVXNIIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


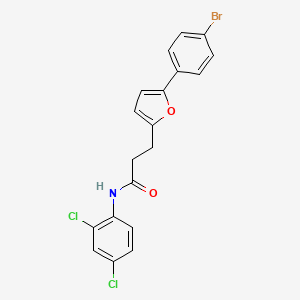

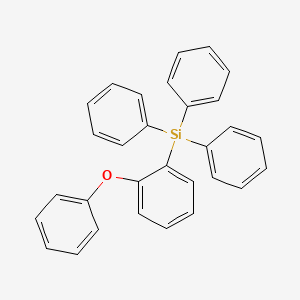

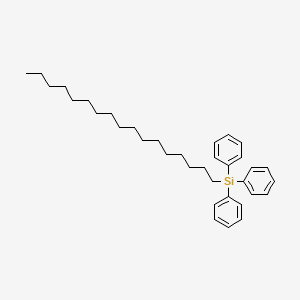

![N'~1~,N'~10~-bis[(E)-(4-hydroxyphenyl)methylidene]decanedihydrazide](/img/structure/B11944307.png)


